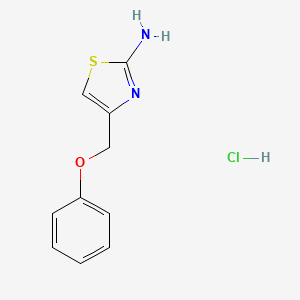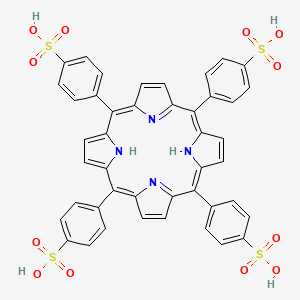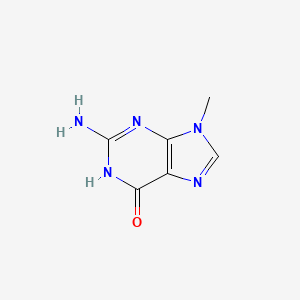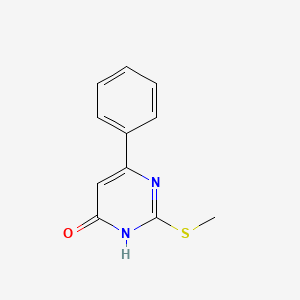![molecular formula C16H12ClN3OS B1436558 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol CAS No. 337923-15-6](/img/structure/B1436558.png)
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol
Vue d'ensemble
Description
“6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol” is a chemical compound . Its molecular formula is C22H15Cl2N3S2 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidinol group attached to a pyridinyl group and a chlorophenyl group through a sulfanyl methyl bridge . The molecular weight is approximately 456.411 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 456.411 Da . More detailed physical and chemical properties are not available in the sources I found .Applications De Recherche Scientifique
Environmental Monitoring and Toxicity Studies
- Pesticide Exposure and Urinary Biomarkers : Studies have consolidated urinary metabolite concentration measurements to identify trends, spatial and temporal patterns in exposure to pesticides like chlorpyrifos and permethrin, offering insights into the environmental monitoring of similar compounds (Egeghy et al., 2011).
- Toxic Effects on Aquatic Life : Research has assessed the impact of organochlorine compounds on aquatic environments, indicating moderate to high toxicity of compounds like 2,4-dichlorophenol, which shares structural similarities with chlorophenyl derivatives (Krijgsheld & Gen, 1986).
Pharmaceutical Synthesis and Applications
- Antiplatelet and Antithrombotic Drugs : Developments in the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, highlight the importance of specific chemical scaffolds in medicinal chemistry, which may relate to the synthetic versatility of compounds like 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol (Saeed et al., 2017).
- Novel Synthesis Methods : A review focused on the novel synthesis of omeprazole, an anti-ulcer drug, and its pharmaceutical impurities, emphasizes the importance of exploring new synthetic methodologies for pharmaceuticals, which could extend to compounds with complex structures such as 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol (Saini et al., 2019).
Advanced Material Applications
- Optoelectronic Materials : Research into functionalized quinazolines and pyrimidines for optoelectronic materials underscores the potential of nitrogen-containing heterocycles in the development of luminescent and electroluminescent elements. This suggests potential applications for similarly structured compounds in creating novel optoelectronic materials (Lipunova et al., 2018).
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-11-4-6-13(7-5-11)22-10-12-9-15(21)20-16(19-12)14-3-1-2-8-18-14/h1-9H,10H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNUQKTYIYGTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B1436475.png)


![1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436479.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B1436482.png)
![2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid](/img/structure/B1436485.png)
![2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1436486.png)
![(6S,7Ar)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1436488.png)



![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B1436495.png)

![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)